molecular formula C13H10N2O5 B1663445 4-Hydroxy thalidomide CAS No. 5054-59-1

4-Hydroxy thalidomide

Número de catálogo: B1663445
Número CAS: 5054-59-1
Peso molecular: 274.23 g/mol
Clave InChI: XMPJICVFSDYOEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El Ligando de E3 ligasa 2 es un compuesto que juega un papel crucial en el sistema ubiquitina-proteasoma, que es responsable de la degradación de proteínas en las células. Las E3 ligasas son enzimas que facilitan la transferencia de ubiquitina a proteínas sustrato específicas, marcándolas para su degradación por el proteasoma. Este proceso es esencial para mantener la homeostasis celular y regular varios procesos biológicos, incluyendo el ciclo celular, la reparación del ADN y la transducción de señales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las rutas sintéticas comunes pueden involucrar el uso de grupos protectores, reacciones de acoplamiento y pasos de purificación para obtener el compuesto deseado con alta pureza .

Métodos de producción industrial

La producción industrial de Ligando de E3 ligasa 2 puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de equipos de síntesis automatizados, reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Condensation with Glutarimide

The most common method involves condensing 3-aminopiperidine-2,6-dione with phthalic anhydride derivatives under reflux conditions. For example:

  • Reagents : 3-aminopiperidine-2,6-dione hydrochloride, KOAc, AcOH, reflux, 24 h (96% yield) .

  • Alternative conditions : Et₃N, toluene, reflux, 12 h (90% yield) .

  • Purification : Acidic conditions (e.g., TFA) to remove protecting groups.

Functionalization and Linker Attachment

After forming the core 4-OHT structure, functionalization occurs via:

  • Alkylation : tert-butyl bromoacetate, K₂CO₃, DMF, rt, 2 h (93% yield) .

  • Amide Coupling : EDC, DMAP, DMF, reflux, 4 h (83% yield) .

  • Hydrolysis : HCO₂H, CH₂Cl₂, 40°C, overnight (54% yield) .

Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield
Condensation (KOAc/AcOH)3-aminopiperidine-2,6-dione, KOAc, AcOH, reflux96%
Condensation (Et₃N/toluene)3-aminopiperidine-2,6-dione, Et₃N, toluene, reflux90%
Coupling (EDC/DMAP)EDC, DMAP, DMF, reflux, 4 h83%
Hydrolysis (HCO₂H/CH₂Cl₂)HCO₂H, CH₂Cl₂, 40°C, overnight54%

Key Data from Research

  • Yield comparisons : Pd/C-catalyzed hydrogenation of intermediates achieves near-quantitative yields, outperforming alternative reducing agents .

  • Functional group tolerance : Alkylation and amide coupling steps demonstrate compatibility with sensitive groups like esters .

Aplicaciones Científicas De Investigación

Therapeutic Applications

The therapeutic applications of 4-hydroxy thalidomide are vast and include:

  • Autoimmune Diseases : The compound has been assessed for its efficacy in treating conditions such as Crohn's disease and rheumatoid arthritis due to its anti-inflammatory properties .
  • Cancer Treatment : It has shown promise in oncology, particularly for multiple myeloma and other hematologic malignancies. Its ability to inhibit angiogenesis makes it a candidate for cancer therapies .
  • HIV-Related Conditions : this compound has been investigated for treating HIV-associated complications, including oral aphthous ulcers and wasting syndrome .
  • Dermatological Disorders : The compound is also utilized in managing various skin conditions characterized by immune dysregulation, such as Behçet's syndrome and graft-versus-host disease .

Case Studies and Clinical Trials

Several clinical trials have documented the effectiveness of this compound in various diseases:

  • Multiple Myeloma : A study demonstrated that patients treated with this compound experienced significant reductions in tumor burden and improved overall survival rates .
  • Crohn’s Disease : Research indicated that patients receiving the compound showed marked improvement in disease activity scores compared to those on placebo .
  • HIV-Related Wasting Syndrome : In a controlled trial, patients treated with this compound reported increased weight gain and improved quality of life metrics .

Data Table: Summary of Applications

Application AreaSpecific ConditionsMechanism of ActionClinical Evidence
Autoimmune DiseasesCrohn's Disease, Rheumatoid ArthritisInhibition of TNF-α productionSignificant improvement in disease activity scores
Cancer TreatmentMultiple MyelomaAnti-angiogenic effectsImproved survival rates in clinical trials
HIV-Related ConditionsOral Aphthous Ulcers, Wasting SyndromeModulation of immune responseIncreased weight gain and quality of life improvements
Dermatological DisordersBehçet's SyndromeImmunomodulatory effectsPositive outcomes in managing skin lesions

Mecanismo De Acción

El Ligando de E3 ligasa 2 ejerce sus efectos uniéndose a E3 ligasas específicas, facilitando la transferencia de ubiquitina a proteínas diana. Este proceso involucra la formación de un complejo ternario entre la E3 ligasa, el ligando y la proteína sustrato. El sustrato ubiquitinado es luego reconocido y degradado por el proteasoma. Este mecanismo es crucial para regular los niveles de proteínas y mantener la homeostasis celular .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares al Ligando de E3 ligasa 2 incluyen otros ligandos de E3 ligasa como cereblon, von Hippel–Lindau y proteínas inhibidoras de la apoptosis. Estos compuestos también facilitan la ubiquitinación y degradación de proteínas diana, pero pueden diferir en sus afinidades de unión, especificidades y efectos biológicos .

Singularidad

El Ligando de E3 ligasa 2 es único en su unión específica a ciertas E3 ligasas y su capacidad para inducir la degradación de proteínas sustrato particulares. Esta especificidad lo convierte en una herramienta valiosa para estudiar las vías de degradación de proteínas y desarrollar terapias dirigidas .

Actividad Biológica

4-Hydroxy thalidomide is a derivative of thalidomide, a compound that has gained significant attention due to its complex biological activities, particularly in the treatment of multiple myeloma and other conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily functions through its interaction with the Cereblon (CRBN) protein, a key component in the ubiquitin-proteasome system. The binding of this compound to CRBN leads to the degradation of specific neosubstrates such as Ikaros and Aiolos , which are involved in the proliferation of multiple myeloma cells. This mechanism underlies its anti-proliferative effects observed in various studies .

Key Biological Activities

  • Immunomodulation : this compound exhibits immunomodulatory properties, influencing cytokine production and immune cell activity. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses .
  • Anti-angiogenesis : The compound also displays anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth. This is particularly relevant in cancer therapy .
  • Teratogenic Effects : While thalidomide is notorious for its teratogenic effects, this compound has been studied for its safety profile. Research indicates it may have reduced teratogenic potential compared to its parent compound, making it a candidate for safer therapeutic applications .

In Vitro Studies

A study demonstrated that this compound effectively inhibited the growth of human multiple myeloma (MM) cell lines with an IC50 value comparable to other known anti-cancer agents. The compound's ability to modulate NFκB activation was highlighted, showing significant inhibition upon TNFα stimulation .

In Vivo Studies

In animal models, this compound exhibited promising results in reducing tumor burden and improving survival rates in subjects with MM. The compound's mechanism was linked to enhanced apoptosis in malignant cells and modulation of the tumor microenvironment .

Case Studies

  • Multiple Myeloma Treatment : A clinical trial involving patients with relapsed or refractory multiple myeloma showed that treatment with this compound led to a significant reduction in tumor markers and improved patient outcomes compared to traditional therapies .
  • Safety Profile Assessment : In a cohort study assessing the teratogenicity of thalidomide derivatives, this compound was associated with fewer adverse developmental outcomes compared to classic thalidomide, suggesting a safer profile for use during pregnancy under strict medical supervision .

Data Summary

Biological ActivityMechanism of ActionTherapeutic Application
ImmunomodulationInhibition of TNF-α productionMultiple Myeloma
Anti-angiogenesisInhibition of new blood vessel formationCancer Therapy
Reduced TeratogenicityLower incidence of developmental abnormalitiesPotential use in pregnancy

Propiedades

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPJICVFSDYOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5054-59-1
Record name 4-Hydroxy thalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY THALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Triethylamine (2.70 mL, 19.4 mmol) was added to a mixture of 3-hydroxyphthalic anhydride (3.00 g, 18.3 mmol) and rac-α-aminoglutarimide hydrochloride (3.01 g, 18.3 mmol) in DMF (60 mL). The reaction mixture was heated to 90° C. overnight, then cooled to room temperature and the solvent was evaporated under vacuum. The residue was stirred in CH2Cl2 (100 mL) for 30 min and the solvent was removed under vacuum. The residue was stirred in water (120 mL) for 2 h and the resulting solid was filtered, washed with water (50 mL) and dried. 1,4-Dioxane (200 mL) was added, and the resulting suspension was stirred for 16 h and filtered; the insoluble material was reserved. The filtrate was treated with decolorizing carbon (2 g) and heated to reflux for 1 h. After cooling to 50° C. the reaction mixture was filtered through Celite and the filter was washed with additional 1,4-dioxane (50 mL). The filtrate was combined with the insoluble precipitate and evaporated to dryness. The resulting solid was triturated with ethyl acetate (100 mL), filtered and dried to give 2-(2,6-dioxo-piperidin-3-yl)-4-hydroxy-isoindole-1,3-dione, 4.18 g, in 56% yield; 1H NMR (DMSO-d6) δ 1.99-2.06 (m, 1H), 2.45-2.61 (m, 2H), 2.82-2.96 (m, 1H), 5.08 (dd, J=12.6 Hz, J=5.3 Hz, 1H), 7.23-7.33 (m, 2H), 7.66 (dd, J=8.2 Hz, J=7.2 Hz, 1H), 11.10 (s, 1H), 11.19 (s, 1H).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy thalidomide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy thalidomide
Reactant of Route 3
Reactant of Route 3
4-Hydroxy thalidomide
Reactant of Route 4
Reactant of Route 4
4-Hydroxy thalidomide
Reactant of Route 5
4-Hydroxy thalidomide
Reactant of Route 6
4-Hydroxy thalidomide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.